molecular formula C28H22F2N2O3 B2810901 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533880-69-2

4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2810901
CAS RN: 533880-69-2
M. Wt: 472.492
InChI Key: BLGCBMNPQZUJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C28H22F2N2O3 and its molecular weight is 472.492. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Benzodiazepin-yl Naphthalene Derivatives : A study described the synthesis of compounds similar to the specified molecule, focusing on their antimicrobial activity. The presence of electron-withdrawing and electron-releasing groups on the phenyl ring was found to significantly affect antibacterial and antifungal activities, suggesting potential applications in designing new antimicrobial agents (Kottapalle & Shinde, 2021).

Structural and Chemical Studies

  • Regiospecific Synthesis and NMR Studies : Research into regiospecific synthesis of related benzodiazepines, including fluoro-substituted derivatives, provided insights into their structural characteristics. The studies included NMR spectral analysis and X-ray crystallography, revealing details about the conformational properties and dynamic behavior of these compounds, which are essential for understanding their reactivity and potential interactions in biological systems (Alonso et al., 2020).

Synthetic Methodologies

  • One-Pot Synthesis of Benzodiazepin-2-one Derivatives : A report highlighted a two-step, one-pot synthesis approach for creating benzodiazepin-2-one derivatives, showcasing the versatility of synthetic strategies that could be applied to the compound . This research illustrates the potential for efficient synthesis of complex molecules, which is crucial for their study and application in various scientific fields (Patel et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 307 interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding event triggers a conformational change in the receptor, leading to the activation of various intracellular signaling pathways

Biochemical Pathways

Upon activation by JWH 307, the CB1 and CB2 receptors can influence several biochemical pathways. These include the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3 kinase/Akt pathway . These pathways play key roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.

Result of Action

The activation of CB1 and CB2 receptors by JWH 307 can have a variety of effects at the molecular and cellular levels. These may include changes in cell signaling, alterations in gene expression, and effects on neuronal excitability . The precise effects can vary depending on the specific cell type and the physiological context.

Action Environment

The action, efficacy, and stability of JWH 307 can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH and temperature of the environment, and the individual’s metabolic rate

properties

IUPAC Name

4-(2-ethoxynaphthalene-1-carbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N2O3/c1-2-35-24-14-9-17-5-3-4-6-21(17)26(24)28(34)32-16-25(33)31-23-13-12-20(30)15-22(23)27(32)18-7-10-19(29)11-8-18/h3-15,27H,2,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCBMNPQZUJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(=O)NC4=C(C3C5=CC=C(C=C5)F)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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